molecular formula C15H16N4O2 B2559501 (Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide CAS No. 1356781-43-5

(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide

Cat. No. B2559501
CAS RN: 1356781-43-5
M. Wt: 284.319
InChI Key: BUHVXNWSFSBWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves the study of how the compound is made from its constituent elements or from other compounds. It can include various chemical reactions, techniques, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used for this purpose .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Heterocyclic Compound Synthesis

This chemical has been instrumental in the synthesis of a wide range of heterocyclic systems, demonstrating its versatility as a synthon for creating polysubstituted heterocyclic systems including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. For instance, Pizzioli et al. (1998) described its use in generating multifunctional compounds for the preparation of these diverse heterocycles, highlighting its potential in medicinal chemistry and drug design (Pizzioli, Ornik, Svete, & Stanovnik, 1998). Similarly, Bondock, Tarhoni, & Fadda (2014) explored its reactivity with various binucleophiles to yield pyranones, chromenes, and pyridone derivatives, among others, showcasing its utility in synthesizing complex molecules with potential pharmacological applications (Bondock, Tarhoni, & Fadda, 2014).

Antimicrobial Activity

The compound has also been a key intermediate in the synthesis of new heterocycles incorporating antipyrine moiety with demonstrated antimicrobial activity. Bondock et al. (2008) utilized it as a precursor for synthesizing compounds that were evaluated for their antimicrobial properties, indicating its significance in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Material Science Applications

In the field of material science, this compound has contributed to the synthesis of novel aromatic polyamides containing 2-methyl-4,5-oxazolediyl units, which exhibit high thermal properties and good solubility in organic solvents. Such materials are promising for advanced applications due to their thermal stability and processability (Akutsu et al., 1998).

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-9-5-12(7-13(8-16)15(20)17-4)11(3)19(9)14-6-10(2)21-18-14/h5-7H,1-4H3,(H,17,20)/b13-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHVXNWSFSBWQT-QPEQYQDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NOC(=C2)C)C)C=C(C#N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=NOC(=C2)C)C)/C=C(/C#N)\C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.